5-Bromo-3,3,7-trimethylindolin-2-one

Cytotoxicity SAR Cancer

5-Bromo-3,3,7-trimethylindolin-2-one (CAS 1379363-44-6) is a brominated oxindole derivative with molecular formula C11H12BrNO and molecular weight 254.12 g/mol. It is available from multiple suppliers at purities of 95% (AKSci) or NLT 98% (Synblock), with full analytical documentation including MSDS, NMR, HPLC, and LC-MS.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 1379363-44-6
Cat. No. B1380025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,3,7-trimethylindolin-2-one
CAS1379363-44-6
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C2(C)C)Br
InChIInChI=1S/C11H12BrNO/c1-6-4-7(12)5-8-9(6)13-10(14)11(8,2)3/h4-5H,1-3H3,(H,13,14)
InChIKeyUQWXOURJMWOOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,3,7-trimethylindolin-2-one (CAS 1379363-44-6): A Halogenated Oxindole Scaffold for Structure-Activity Relationship Studies and Cross-Coupling Chemistry


5-Bromo-3,3,7-trimethylindolin-2-one (CAS 1379363-44-6) is a brominated oxindole derivative with molecular formula C11H12BrNO and molecular weight 254.12 g/mol . It is available from multiple suppliers at purities of 95% (AKSci) or NLT 98% (Synblock), with full analytical documentation including MSDS, NMR, HPLC, and LC-MS . The compound belongs to the indolin-2-one class, which is widely used in medicinal chemistry for kinase inhibitor and anticancer agent development. The 5-bromo substituent provides a synthetic handle for palladium-catalysed cross-coupling reactions, enabling diversification of the oxindole core.

Why 3,3,7-Trimethylindolin-2-one or Other 5-Halogenated Analogs Cannot Substitute for 5-Bromo-3,3,7-trimethylindolin-2-one


The 5-bromo substituent in the oxindole core is not merely a placeholder; structure-activity relationship (SAR) studies across multiple oxindole-based programmes have demonstrated that halogen identity at the 5-position substantially modulates target potency, selectivity, and physicochemical properties [1]. The 3,3-gem-dimethyl and 7-methyl groups further constrain the conformational flexibility of the oxindole ring, creating a unique topological and electronic environment that cannot be replicated by non-halogenated or alternative halogen (e.g., 5-fluoro, 5-chloro) analogs. Generic substitution without rigorous comparative data risks loss of activity or altered metabolic profiles.

Quantitative Evidence for Differentiation of 5-Bromo-3,3,7-trimethylindolin-2-one from Closest Analogs


5-Bromo Substitution Confers Superior Cytotoxic Potency in 2-Indolinone Series

In a series of 3-substituted 2-indolinone derivatives evaluated for cytotoxic activity against HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, the compound bearing a 5-bromo substituent was identified as the most potent derivative, with IC50 < 10 µM (MTT assay, 48 h exposure) [1]. Other halogen- and non-halogen-substituted derivatives in the same series exhibited IC50 values > 10 µM. Independent SAR studies on 3-hydroxy-indolin-2-one analogs further demonstrated that halogenation (bromo or chloro) at the 5-position of the oxindole ring remarkably enhances potency against HIV-1 reverse transcriptase [2]. These convergent findings establish a class-level advantage for the 5-bromo substituent, although direct data specifically for 5-bromo-3,3,7-trimethylindolin-2-one are not yet published.

Cytotoxicity SAR Cancer

5-Bromo Substituent Enables Palladium-Catalysed Cross-Coupling for Library Diversification

5-Bromo-3,3,7-trimethylindolin-2-one carries a bromine atom at the 5-position that serves as a leaving group in palladium-catalysed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine substituents . In contrast, the non-halogenated parent 3,3,7-trimethylindolin-2-one (CAS 19501-89-4) lacks this reactive handle, limiting its direct utility in late-stage diversification strategies. The synthetic utility of 5-bromoindolin-2-one derivatives in Suzuki coupling has been explicitly demonstrated in the literature, where 5-bromoindolin-2-one was coupled with isopropenylboronic acid pinacol ester to yield 5-isopropenylindolin-2-one [1]. Although this specific transformation used the des-methyl parent, the reactivity profile is expected to be conserved for the 3,3,7-trimethyl analog.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Recommended Application Scenarios for 5-Bromo-3,3,7-trimethylindolin-2-one Based on Available Evidence


Anticancer Lead-Optimisation Libraries Targeting Colon and Breast Adenocarcinoma

The class-level evidence that 5-bromo substitution in 2-indolinone derivatives confers superior cytotoxic potency against HT-29 and MCF-7 cell lines (IC50 < 10 µM) [1] supports the inclusion of 5-bromo-3,3,7-trimethylindolin-2-one as a core scaffold in focused anticancer screening libraries. The unique 3,3,7-trimethyl pattern may further modulate selectivity and drug-like properties, making this compound a strategic procurement choice for medicinal chemistry teams pursuing colon or breast cancer indications.

Modular Diversification via Palladium-Catalysed Cross-Coupling

The 5-bromo substituent provides a direct synthetic handle for Suzuki, Buchwald-Hartwig, and related cross-coupling reactions , enabling the rapid generation of structurally diverse analog libraries from a single brominated precursor. This synthetic versatility is not available with the non-halogenated parent 3,3,7-trimethylindolin-2-one, which requires additional functionalisation steps. Procurement of 5-bromo-3,3,7-trimethylindolin-2-one is therefore recommended for laboratories employing parallel synthesis or diversity-oriented synthesis strategies.

HIV-1 Reverse Transcriptase Inhibitor Development

SAR studies on 3-hydroxy-indolin-2-one analogs have established that halogenation (bromo or chloro) at the 5-position of the oxindole ring remarkably enhances potency against HIV-1 reverse transcriptase [2]. While direct data for 5-bromo-3,3,7-trimethylindolin-2-one are not yet available, the class-level SAR suggests that this compound is a rational choice for anti-HIV drug discovery programmes seeking novel RT inhibitor chemotypes with the potential for improved resistance profiles.

QSAR and Computational Modelling Studies Requiring High-Purity Building Blocks

The availability of 5-bromo-3,3,7-trimethylindolin-2-one at certified purities of 95–98% with comprehensive analytical documentation (NMR, HPLC, LC-MS) makes it suitable for quantitative structure-activity relationship (QSAR) modelling and computational chemistry studies where batch-to-batch consistency and accurate molecular descriptor calculation are critical. The well-defined halogen substituent facilitates accurate calculation of electronic and steric parameters (e.g., Hammett σ, molar refractivity) for model building.

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